7-Methoxy-1-methyl-2-tetralone

Vue d'ensemble

Description

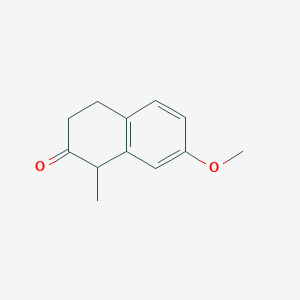

7-Methoxy-1-methyl-2-tetralone is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used as a reagent in the synthesis of dezocine, an opioid analgesic related to Pentazocine .

Synthesis Analysis

The synthesis of 7-Methoxy-1-methyl-2-tetralone involves the alkylation of 7-Methoxy-2-tetralone with Iodomethane . A paper titled “Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone” provides a detailed procedure for the preparation of this compound .Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-methyl-2-tetralone consists of a tetralone (a type of naphthalene) with a methoxy group at the 7th position and a methyl group at the 1st position .Chemical Reactions Analysis

7-Methoxy-1-methyl-2-tetralone is an essential intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . The reaction efficiency is highly improved with a throughput of 0.49 g/h, and the total reaction time is markedly reduced from hours in batch to minutes in flow process .Physical And Chemical Properties Analysis

7-Methoxy-1-methyl-2-tetralone has a boiling point of 125-126 °C (at 0.8 Torr pressure) and a predicted density of 1.076±0.06 g/cm3 . It is a solid at room temperature .Applications De Recherche Scientifique

Intermediate for Dezocine Synthesis

7-Methoxy-1-methyl-2-tetralone is an essential intermediate for the opioid analgesic drug (-)-dezocine . Dezocine is an analgesic agent with opioid agonist and antagonist activity, playing a vital role in the growing market for analgesics to treat moderate to severe pain resulted from massive surgeries or cancer .

Continuous-flow Synthesis

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs). An expeditious multi-step continuous-flow strategy has been reported for an efficient and highly productive flow synthesis of 7-methoxy-1-methyl-2-tetralone . This method presents significant advantages of continuous-flow chemistry with dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Synthesis of 2,7-dimethoxy-1-tetralone

7-Methoxy-1-methyl-2-tetralone has been used in the synthesis of 2,7-dimethoxy-1-tetralone . This compound could have potential applications in various chemical reactions and pharmaceutical developments.

Synthesis of Substituted Derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one

This compound is used in the synthesis of substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one . These derivatives could be used in various chemical reactions and pharmaceutical developments.

Synthesis of 13 H -benzo [6-7]indolo [3,2- c ]quinolines

7-Methoxy-1-methyl-2-tetralone is used in the synthesis of 13 H -benzo [6-7]indolo [3,2- c ]quinolines . These compounds could have potential applications in various chemical reactions and pharmaceutical developments.

Synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted Octahydrobenzo [ f ]quinolines

7-Methoxy-1-methyl-2-tetralone was used in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzo [ f ]quinolines . These compounds could have potential applications in various chemical reactions and pharmaceutical developments.

Mécanisme D'action

Target of Action

7-Methoxy-1-methyl-2-tetralone is an important intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with both opioid agonist and antagonist activity . It plays a vital role in the treatment of moderate to severe pain resulting from surgeries or cancer .

Mode of Action

Dezocine acts on opioid receptors in the central nervous system, producing analgesic effects .

Biochemical Pathways

The synthesis of 7-Methoxy-1-methyl-2-tetralone involves several steps. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .

Pharmacokinetics

The continuous-flow synthesis of 7-methoxy-1-methyl-2-tetralone has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests that the compound can be efficiently produced and may have good bioavailability.

Result of Action

The primary result of the action of 7-Methoxy-1-methyl-2-tetralone is the production of Dezocine, an opioid analgesic. Dezocine has been shown to effectively treat moderate to severe pain .

Action Environment

The action of 7-Methoxy-1-methyl-2-tetralone can be influenced by various environmental factors. For instance, the continuous-flow synthesis of 7-Methoxy-1-methyl-2-tetralone has been shown to offer significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Safety and Hazards

Orientations Futures

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-methyl-2-tetralone. This technology offers significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Propriétés

IUPAC Name |

7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIWPPSNJSVFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305388 | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204-23-5 | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

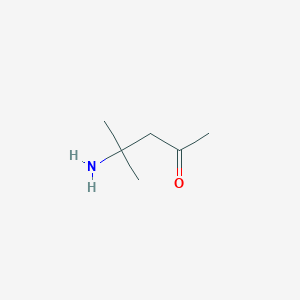

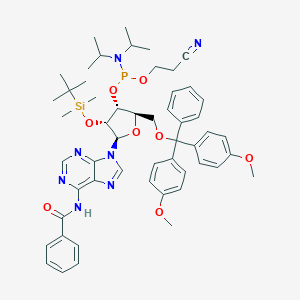

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)